molecular formula C14H17ClN4O2S B2939984 3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1796964-56-1

3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2939984
CAS No.: 1796964-56-1
M. Wt: 340.83
InChI Key: AFMPWAOMWKVTKO-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a benzenesulfonamide core substituted with a 3-chloro group and a pyrimidinylmethyl moiety, which is further modified with a dimethylamino group. The unique structural attributes of this compound contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.

    Chlorination: The benzenesulfonamide core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the 3-chloro substituent.

    Coupling Reaction: The final step involves coupling the pyrimidinylmethyl moiety with the chlorinated benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides, while reduction can lead to the formation of secondary amines.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted benzenesulfonamides.

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Secondary amines.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme kinetics and inhibition mechanisms.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction. The dimethylamino group and the pyrimidinylmethyl moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide
  • 4-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((4-(methylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the chloro group provides a site for further functionalization. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-10-7-14(19(2)3)18-13(17-10)9-16-22(20,21)12-6-4-5-11(15)8-12/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPWAOMWKVTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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